Cas no 5381-99-7 (2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one)

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one structure
5381-99-7 structure
商品名:2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one
CAS番号:5381-99-7
MF:C7H4O3PCl
メガワット:202.53166
MDL:MFCD00013353
CID:85313
PubChem ID:87566233

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4H-benzo[d][1,3,2]dioxaphosphinin-4-one
    • 2-Chloro-1,3,2-benzodioxaphosphorin-4-one
    • ChloroHbenzodioxaphosphorinone
    • 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
    • Salicylchlorophosphite
    • 2-chloro-1,3,2-benzodioxaphosphinin-4-one
    • 2-Chloro-4H-1,2,3-benzodioxaphosphorin-4-one
    • SalPCl Salicyl chlorophosphite
    • SalPCl
    • Van Boom's Reagent
    • NSC 40209
    • SCP
    • Salicyl phosphorochloridite
    • Salicyl chlorophosphite
    • 2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one
    • MFCD00013353
    • AKOS015850824
    • D89370
    • C7H4ClO3P
    • 4H-1,3,2-Benzodioxaphosphorin-4-one, 2-chloro-
    • NSC-40209
    • 2-Chloro-1,3,2-benzodioxaphosphorin-4-one, 95%
    • 5381-99-7
    • 2-Chloro-4H-1 pound not2 pound not3-benzodioxaphosphorin-4-one
    • CS-0044224
    • AMY3123
    • 2-chloro-4 H-1,3,2-benzodioxaphosphorin-4-one
    • 2-Chloro-4H-1,2,3-benzodioxaphosphorin-4-one 90per cent
    • NSC40209
    • A15635
    • 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one
    • 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (90%)
    • SCHEMBL259171
    • DTXSID10285003
    • BVOITXUNGDUXRW-UHFFFAOYSA-N
    • BCP26788
    • FT-0611777
    • DB-020827
    • MDL: MFCD00013353
    • インチ: InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H
    • InChIKey: BVOITXUNGDUXRW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)C(=O)OP(Cl)O2

計算された属性

  • せいみつぶんしりょう: 201.95900
  • どういたいしつりょう: 201.959
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 199
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 35.5A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 38.0 to 42.0 deg-C
  • ふってん: 127-128 °C/11 mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • ようかいど: 微溶性(4.7 g/l)(25ºC)、
  • あんていせい: Water Sensitive
  • PSA: 49.12000
  • LogP: 2.70150
  • ようかいせい: 未確定
  • かんど: 湿度に敏感である、熱に敏感である

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one セキュリティ情報

  • 記号: GHS05
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H314
  • 警告文: P280-P305 + P351 + P338-P310
  • 危険物輸送番号:UN 3261 8/PG 1
  • WGKドイツ:3
  • 危険カテゴリコード: 14-34
  • セキュリティの説明: S26-S36/37/39-S43-S45
  • 福カードFコード:3-10
  • 危険物標識: C
  • 包装グループ:III
  • 危険レベル:8
  • 危険レベル:8
  • ちょぞうじょうけん:0-10°C
  • セキュリティ用語:8
  • 包装等級:II
  • リスク用語:R14; R34
  • 包装カテゴリ:II

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 税関データ

  • 税関コード:2914700090
  • 税関データ:

    中国税関番号:

    2914700090

    概要:

    2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、アセトン申告包装

    要約:

    HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
XL325-1g
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one
5381-99-7 95.0%(T)
1g
¥131.6 2023-09-02
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1210-5G
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
5381-99-7 >95.0%(T)
5g
¥475.00 2023-06-14
Ambeed
A171536-25g
2-Chloro-4H-benzo[d][1,3,2]dioxaphosphinin-4-one
5381-99-7 95%
25g
$289.0 2025-02-21
TRC
C365000-10g
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (90%)
5381-99-7
10g
$ 152.00 2023-09-08
TRC
C365000-100g
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (90%)
5381-99-7
100g
$ 989.00 2023-09-08
BAI LING WEI Technology Co., Ltd.
C1210-25G
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one
5381-99-7 95.0%(T)
25G
¥ 1750 2022-04-26
Ambeed
A171536-1g
2-Chloro-4H-benzo[d][1,3,2]dioxaphosphinin-4-one
5381-99-7 95%
1g
$24.0 2025-02-21
BAI LING WEI Technology Co., Ltd.
376581-1G
2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, 95%
5381-99-7 95%
1G
¥ 109 2022-04-26
BAI LING WEI Technology Co., Ltd.
J30324124-25g
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one
5381-99-7 95%
25g
¥2794 2023-11-24
BAI LING WEI Technology Co., Ltd.
J92098853-100g
2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one
5381-99-7 95+%
100g
¥8910 2023-11-24

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one 関連文献

2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-oneに関する追加情報

Comprehensive Analysis of 2-Chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one (CAS 5381-99-7): Properties, Applications, and Industry Trends

The compound 2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one (CAS 5381-99-7) is a specialized organophosphorus derivative that has garnered significant attention in pharmaceutical and agrochemical research. With the growing demand for heterocyclic compounds in drug discovery, this molecule's unique benzodioxaphosphinine scaffold offers intriguing reactivity patterns. Recent studies highlight its potential as a building block for catalytic intermediates, particularly in asymmetric synthesis where researchers seek eco-friendly alternatives to traditional reagents.

Structurally, the presence of both phosphorus-chlorine bonds and a cyclic ester moiety in CAS 5381-99-7 enables diverse transformation pathways. Analytical techniques like NMR spectroscopy and X-ray crystallography confirm its planar configuration, which contributes to its stability under ambient conditions—a property frequently queried in chemical stability databases. This characteristic makes it preferable over more labile phosphorus compounds in multistep synthesis workflows.

In the context of green chemistry trends, 2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one has been investigated for atom-economical reactions. Industry forums reveal rising searches for "phosphorus-based catalysts" and "biodegradable ligands," aligning with this compound's potential in metal-free catalysis. Its low toxicity profile (as per OECD guidelines) addresses the pharmaceutical sector's need for safer synthetic routes—a hot topic in FDA-compliant manufacturing discussions.

The compound's role in polymer modification is another area of exploration. Patent literature describes its utility as a flame-retardant precursor without generating hazardous byproducts, responding to EU REACH regulations on sustainable additives. This application resonates with search trends for "non-halogenated flame retardants" and "high-efficiency plasticizers," particularly in electronics and automotive material development.

From a synthetic perspective, CAS 5381-99-7 demonstrates remarkable regioselectivity in nucleophilic substitutions—a feature highlighted in recent computational chemistry studies using DFT calculations. These findings address common search queries about "predicting reaction outcomes" and "AI-assisted synthesis planning," bridging experimental data with digital chemistry tools. The compound's electron-withdrawing effects also make it valuable for designing photoactive materials, a niche explored in organic electronics research.

Quality control protocols for 2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one emphasize HPLC purity analysis (>98%), reflecting industry standards for high-value intermediates. Suppliers increasingly provide batch-specific characterization data, responding to buyer concerns about reproducibility in fine chemicals. This aligns with ISO certification requirements and GMP documentation practices—topics dominating chemical procurement discussions.

Emerging applications in bioconjugation chemistry leverage the compound's selective reactivity with hydroxyl groups, enabling prodrug development—a trending subject in targeted drug delivery forums. Its compatibility with aqueous-phase reactions (pH 6-8) further enhances its appeal for biocompatible synthesis, addressing searches for "water-tolerant organocatalysts."

Storage recommendations for CAS 5381-99-7 typically suggest anhydrous conditions under inert gas, with stability data showing no decomposition below 150°C—information crucial for process safety assessments. These parameters are frequently cross-referenced in chemical handling guidelines and laboratory best practices documentation.

The commercial availability of 2-chloro-2,4-dihydro-1,3,2-benzodioxaphosphinin-4-one through specialty chemical distributors has expanded, with pricing models reflecting its multikilogram-scale production capabilities. Market analyses note its inclusion in structure-activity relationship (SAR) studies for kinase inhibitors, correlating with rising interest in small-molecule therapeutics.

Future research directions may explore its chiral derivatives for asymmetric catalysis, building upon current publications about P-stereogenic centers. Such developments would answer growing academic inquiries about "enantioselective phosphorus chemistry"—a field gaining traction in medicinal chemistry conferences and grant proposals.

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